N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole, benzofuran, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 6-methyl-1,3-benzothiazole.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized by cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the benzothiazole, benzofuran, and oxazole intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiazole moieties.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide: Similar structure but lacks the benzofuran moiety.
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-thiazole-3-carboxamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both benzofuran and oxazole rings in N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to specific biological activities and applications that are not observed with other compounds.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-11-3-5-15-19(7-11)28-21(22-15)23-20(25)16-10-18(27-24-16)13-4-6-17-14(9-13)8-12(2)26-17/h3-7,9-10,12H,8H2,1-2H3,(H,22,23,25) |
InChI Key |
ZRBOAAUADYGIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
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